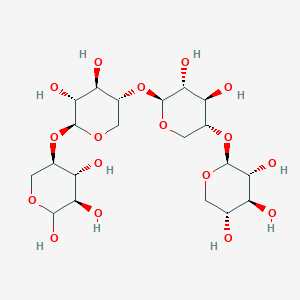

Cyclo(-Pro-Thr)

Descripción general

Descripción

Cycloalkanes are types of alkanes that have one or more rings of carbon atoms in their structure . They are non-polar, hydrophobic, and usually less dense than water .

Synthesis Analysis

Cycloadditions are synthetically useful reactions that provide access to 4-, 5-, and 6-membered rings with excellent stereocontrol . A collection of systematically substituted 3-cyclo-butylcarbamoyl hydantoins was synthesized by a regioselective multicomponent domino process followed by easy coupling reactions .Molecular Structure Analysis

The actual shape of the carbon ring in cycloalkanes distorts from the traditional geometric shapes to reduce steric hindrance and ring strain to lower the overall potential energy of the molecule . For monosubstituted cycloalkanes, the axial or equatorial orientation of the substituent influences the overall potential energy of the conformation .Chemical Reactions Analysis

For some cycloalkanes to form, the angle between bonds must deviate from the ideal angle, an effect known as angle strain . Additionally, some hydrogen atoms may come into closer proximity with each other than is desirable, an effect called torsional strain .Physical And Chemical Properties Analysis

The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .Aplicaciones Científicas De Investigación

1. Potent Biological Properties and Insulin Release Inhibition

Cyclo(-Pro-Thr) analogs demonstrate potent biological properties, particularly in the context of somatostatin analogs. For instance, cyclo (Pro-Phe-D-Trp-Lys-Thr-Phe) has been shown to inhibit insulin, glucagon, and growth hormone release. Its high potency and stability in the blood and gastrointestinal tract make it a candidate for clinical evaluation in diabetes treatment (Veber et al., 1984).

2. Structural Stability and Immunomodulatory Effects

The cyclic structure of peptides like cyclo(-Gly-Pro-Thr-Gln-Tyr-Pro-Pro-Tyr-Tyr-Thr-Pro-Ala-) contributes to their stability and biological activity. Cycloleonurinin, for example, displays an immunosuppressive effect on human peripheral blood lymphocytes (Morita et al., 1997).

3. Antisecretory Properties in Gastrointestinal Tract

Cyclo(-Pro-Thr) derivatives exhibit significant antisecretory effects. They are effective in reducing short-circuit current in rat colonic mucosa, indicating their potential in treating gastrointestinal disorders (Ferrar et al., 1990).

Safety and Hazards

Propiedades

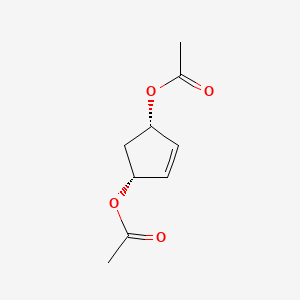

IUPAC Name |

(3S,8aS)-3-[(1R)-1-hydroxyethyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5(12)7-9(14)11-4-2-3-6(11)8(13)10-7/h5-7,12H,2-4H2,1H3,(H,10,13)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLWFFBGMBRBMC-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2CCCC2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

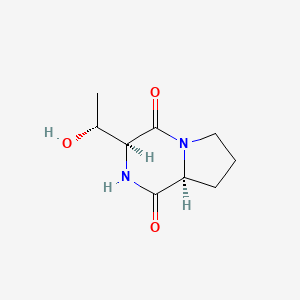

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,8aS)-3-[(1R)-1-hydroxyethyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1631241.png)

![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)